molecular formula C22H28O2 B14737094 4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate CAS No. 6316-32-1

4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate

Cat. No.: B14737094
CAS No.: 6316-32-1
M. Wt: 324.5 g/mol
InChI Key: XHNMDNGGVMGLOL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate is an organic compound with the molecular formula C22H30O2. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate typically involves esterification reactions. One common method is the reaction between 4-tert-butyl-2-(1-phenylethyl)phenol and butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring and tert-butyl group provide stability and influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate is unique due to the combination of its ester, aromatic, and tert-butyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthetic organic chemistry and industrial processes .

Properties

CAS No.

6316-32-1

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

[4-tert-butyl-2-(1-phenylethyl)phenyl] butanoate

InChI

InChI=1S/C22H28O2/c1-6-10-21(23)24-20-14-13-18(22(3,4)5)15-19(20)16(2)17-11-8-7-9-12-17/h7-9,11-16H,6,10H2,1-5H3

InChI Key

XHNMDNGGVMGLOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)C2=CC=CC=C2

Origin of Product

United States

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